7-Bromo-3-hydroxy-2-naphthoic acid
Description
Significance of Naphthalene (B1677914) Derivatives in Chemical Synthesis and Biological Sciences
Naphthalene and its derivatives are fundamental scaffolds in both chemical synthesis and the biological sciences. Their rigid, bicyclic aromatic structure provides a unique platform for the construction of a wide array of organic compounds. In medicinal chemistry, the naphthalene core is a common feature in many approved drugs and biologically active molecules, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netthieme-connect.comresearchgate.netnih.gov The ability of the naphthalene ring system to be readily functionalized allows chemists to systematically modify its structure to optimize biological activity and pharmacokinetic properties. researchgate.net
The Role of Halogenation and Hydroxylation in Modulating Naphthoic Acid Reactivity and Bioactivity
The introduction of halogen and hydroxyl groups onto the naphthoic acid framework profoundly influences its chemical reactivity and biological profile. Halogenation, the process of introducing a halogen atom (such as bromine), can alter the electronic distribution within the molecule, enhance lipophilicity, and provide a reactive handle for further synthetic transformations, such as cross-coupling reactions.
Research Landscape of 7-Bromo-3-hydroxy-2-naphthoic Acid within Academic Disciplines
Within the broader class of halogenated hydroxynaphthoic acids, this compound has emerged as a compound of significant interest in various academic disciplines. Its specific substitution pattern makes it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1779-11-9 sigmaaldrich.com |
| Molecular Formula | C₁₁H₇BrO₃ sigmaaldrich.com |
| Molecular Weight | 267.08 g/mol |
| IUPAC Name | 7-bromo-3-hydroxynaphthalene-2-carboxylic acid nih.gov |
| Appearance | Powder sigmaaldrich.com |
This data is compiled from multiple sources for accuracy.
In medicinal chemistry, research has explored its potential as a scaffold for the development of new therapeutic agents. For instance, it has been investigated for its antimicrobial properties and as a potential modulator of NMDA receptors, which are implicated in neurological disorders. In analytical chemistry, its ability to form complexes with metal ions is being explored for the development of new analytical methods.
The synthesis of this compound itself is an area of academic interest, with methods being developed to achieve its regioselective preparation. One reported synthesis involves the selective debromination of 4,7-dibromo-3-hydroxy-2-naphthoic acid. echemi.com This precursor is treated with tin powder and concentrated hydrochloric acid in glacial acetic acid, followed by heating under reflux to yield this compound. echemi.com
The ongoing research into this compound underscores the importance of this specific halogenated hydroxynaphthoic acid as a versatile tool in chemical synthesis and a promising platform for the discovery of new bioactive compounds.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWXQSGFZHRDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061960 | |
| Record name | 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | |
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Molecular Weight |
267.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-11-9 | |
| Record name | 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid | |
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| Record name | 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | |
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| Record name | 1779-11-9 | |
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| Record name | 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | |
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| Record name | 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy- | |
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| Record name | 7-Bromo-3-hydroxy-2-naphthoic Acid | |
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Advanced Synthetic Methodologies for 7 Bromo 3 Hydroxy 2 Naphthoic Acid
Direct Bromination of 3-Hydroxy-2-naphthoic Acid: Mechanistic and Regioselectivity Considerations
The most common method for synthesizing 7-Bromo-3-hydroxy-2-naphthoic acid is through the direct bromination of 3-hydroxy-2-naphthoic acid. This approach involves an electrophilic aromatic substitution reaction where a bromine atom is introduced onto the naphthalene (B1677914) ring.
Electrophilic Aromatic Substitution Pathways
The direct bromination of 3-hydroxy-2-naphthoic acid proceeds via an electrophilic aromatic substitution mechanism. In this reaction, an electrophile, typically bromine (Br₂), attacks the electron-rich naphthalene ring. The hydroxyl group at the C-3 position is a strong activating group, while the carboxylic acid group at the C-2 position is a deactivating group. The interplay of these electronic effects directs the incoming electrophile to specific positions on the ring.
Influence of Substituents on Reaction Outcome (Hydroxyl and Carboxylic Acid Directing Effects)
The regioselectivity of the bromination reaction is primarily governed by the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups already present on the naphthalene ring.
Hydroxyl Group (-OH): As an activating, ortho-, para-directing group, the hydroxyl group at the C-3 position increases the electron density of the naphthalene ring, particularly at the ortho (C-4) and para (C-2, which is already substituted) positions relative to it. It also activates the C-1 and C-7 positions.
Carboxylic Acid Group (-COOH): This group is deactivating and meta-directing. It withdraws electron density from the ring, making electrophilic substitution more difficult.
The combined influence of these two substituents favors the bromination at the C-7 position. The hydroxyl group strongly activates this position, while the deactivating effect of the carboxylic acid group is less pronounced at this site.
Optimization of Reaction Parameters for Yield and Purity Enhancement
To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial.
Solvent System Effects (e.g., Glacial Acetic Acid, Chloroform)
The choice of solvent significantly impacts the reaction. Glacial acetic acid and chloroform (B151607) are commonly used solvents for the bromination of 3-hydroxy-2-naphthoic acid. Glacial acetic acid is often preferred as it can dissolve both the starting material and the bromine, facilitating a homogeneous reaction mixture. The polarity of the solvent can influence the rate and selectivity of the reaction.
Temperature Control and Side Reaction Minimization (e.g., Dibromination, Oxidation)
Temperature control is critical to prevent the formation of unwanted byproducts. The reaction is typically carried out at low temperatures, often below 10°C, to minimize side reactions such as dibromination and oxidation. Higher temperatures can lead to the formation of 4,7-dibromo-3-hydroxy-2-naphthoic acid and other impurities. echemi.com
| Parameter | Condition | Rationale |
| Solvent | Glacial Acetic Acid | Dissolves reactants, facilitates a homogeneous reaction. |
| Temperature | Below 10°C | Minimizes dibromination and oxidation side reactions. |
| Reactant | Bromine (Br₂) | Electrophile for the substitution reaction. |
Multi-Step Synthesis via Dibrominated Precursors
An alternative route to this compound involves a multi-step synthesis starting from a dibrominated precursor. One such method utilizes the selective debromination of 4,7-dibromo-3-hydroxy-2-naphthoic acid. echemi.com
In a typical procedure, 4,7-dibromo-3-hydroxy-2-naphthoic acid is treated with a reducing agent, such as tin powder in the presence of concentrated hydrochloric acid and glacial acetic acid. echemi.com The reaction mixture is heated to reflux, leading to the selective removal of the bromine atom at the C-4 position. This process can achieve high yields, with reported solid yields of up to 96.5%. echemi.com
| Reactant | Reagents | Conditions | Product | Yield |
| 4,7-Dibromo-3-hydroxy-2-naphthoic acid | Tin powder, Concentrated HCl, Glacial Acetic Acid | Reflux (125°C) | This compound | 96.5% |
This multi-step approach can be advantageous in cases where direct bromination leads to difficult-to-separate isomeric mixtures or when high purity of the final product is required.
Exhaustive Bromination to 4,7-Dibromo-3-hydroxy-2-naphthoic Acid
A key step in the synthesis of the target molecule involves the exhaustive bromination of a precursor. This process typically starts with 3-hydroxy-2-naphthoic acid, which is treated with an excess of a brominating agent. wikipedia.org This reaction introduces bromine atoms at both the 4- and 7-positions of the naphthalene ring, resulting in the formation of 4,7-dibromo-3-hydroxy-2-naphthoic acid. This dibrominated compound serves as a direct precursor to the final product. The reaction conditions, such as temperature and the choice of solvent (often glacial acetic acid), are carefully controlled to maximize the yield of the dibrominated product.
Selective Debromination Strategies (e.g., Tin Powder in Acidic Media)
Following exhaustive bromination, a selective debromination reaction is performed to remove the bromine atom at the 4-position, yielding this compound. A common and effective method for this step is the use of tin powder in an acidic environment. echemi.com In this procedure, 4,7-dibromo-3-hydroxy-2-naphthoic acid is refluxed with tin powder in a mixture of glacial acetic acid and concentrated hydrochloric acid. echemi.com The tin acts as a reducing agent, selectively cleaving the carbon-bromine bond at the more sterically hindered and electronically favored 4-position. This selectivity is crucial for the successful synthesis of the desired monobrominated product. Research has demonstrated that this method can achieve high yields, with one procedure reporting a yield of 96.5%. echemi.com
Table 1: Example of a Selective Debromination Reaction
| Reactant | Reagents | Conditions | Product | Yield |
| 4,7-Dibromo-3-hydroxy-2-naphthoic acid | Tin powder, Glacial acetic acid, Concentrated hydrochloric acid | Reflux at 125°C for 12 hours | This compound | 96.5% echemi.com |
Novel Synthetic Routes and Process Intensification Approaches
In line with the evolving landscape of chemical manufacturing, new methods are being explored to make the synthesis of this compound more efficient, safer, and environmentally friendly.
Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions and enhancing process control. mdpi.comclockss.org The application of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, which can significantly shorten reaction times compared to conventional heating methods. mdpi.com This controlled heating can also improve reaction selectivity and product yields. clockss.org In the context of synthesizing this compound, microwave technology could be applied to both the bromination and debromination steps to optimize the process. nih.gov This approach aligns with the principles of process intensification, aiming for a more efficient and compact chemical manufacturing process.
Derivatization and Synthetic Transformations of 7 Bromo 3 Hydroxy 2 Naphthoic Acid
Functionalization at the Carboxylic Acid Moietybenchchem.comnih.gov
The carboxylic acid group of 7-bromo-3-hydroxy-2-naphthoic acid is a primary site for chemical modification, allowing for the creation of esters and alcohols, which serve as crucial intermediates in multi-step synthetic pathways.
Esterification Reactions and Their Applications as Synthetic Intermediatesnih.govechemi.comsigmaaldrich.com
Esterification of the carboxylic acid group is a common strategy to protect this functionality or to create intermediates for further reactions. This transformation is typically achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst.
The methyl ester of this compound is a particularly useful synthetic intermediate. It can be prepared by reacting this compound with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid, followed by refluxing the mixture. echemi.com Another method involves treating the acid with methyl iodide and potassium carbonate in dimethylformamide (DMF).
Once formed, methyl 7-bromo-3-hydroxy-2-naphthoate can undergo further transformations. For instance, it can be a precursor in the synthesis of more complex heterocyclic systems or can be subjected to reactions at the hydroxyl or bromo positions. The ester group can be hydrolyzed back to the carboxylic acid at a later stage if needed.
Table 1: Esterification of this compound
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Methanol, concentrated H₂SO₄ | Methyl 7-bromo-3-hydroxy-2-naphthoate |
| This compound | Methyl iodide, K₂CO₃, DMF | Methyl 7-bromo-3-hydroxy-2-naphthoate |
Reduction to Alcohol Derivativesbenchchem.com
The carboxylic acid moiety of this compound can be reduced to a primary alcohol. This transformation is significant as it introduces a new functional group, (7-bromo-3-hydroxynaphthalen-2-yl)methanol, which can participate in a different set of chemical reactions, thereby expanding the synthetic utility of the starting material. This reduction allows for the creation of a new set of derivatives with potential applications in various fields of chemical synthesis.
Functionalization at the Hydroxyl Groupbenchchem.comnih.gov
The hydroxyl group on the naphthalene (B1677914) ring provides another avenue for derivatization, allowing for modifications that can alter the molecule's physical and chemical properties.
Acetylation Strategiesnih.gov
The hydroxyl group of this compound can be acetylated to form an acetate (B1210297) ester. This is often done as a protective strategy to prevent the hydroxyl group from reacting in subsequent synthetic steps. A common method for acetylation involves treating the compound with acetic anhydride (B1165640) under mild conditions. This reversible modification allows for the deprotection of the hydroxyl group when desired.
Methylation for Lipophilicity Modulationbenchchem.comnih.govuni.lu
Methylation of the hydroxyl group to a methoxy (B1213986) group is a key transformation that increases the lipophilicity (fat-solubility) of the molecule. This change in polarity can be crucial for enhancing the solubility of the compound in nonpolar solvents, which is often a requirement for subsequent reaction steps, such as reductions. The resulting compound, 7-bromo-3-methoxy-2-naphthoic acid, is a valuable intermediate for the synthesis of various other compounds.
Table 2: Functionalization of the Hydroxyl Group
| Reaction | Reagent | Product | Purpose |
|---|---|---|---|
| Acetylation | Acetic anhydride | 3-Acetoxy-7-bromo-2-naphthoic acid | Protection of the hydroxyl group |
| Methylation | Methylating agent | 7-Bromo-3-methoxy-2-naphthoic acid | Increase lipophilicity |
Oxidation to Carbonyl Compounds
The structural framework of this compound features a hydroxyl group that is amenable to oxidation, providing a pathway to carbonyl-containing derivatives. Specifically, the secondary alcohol functionality on the naphthalene ring can be converted into a ketone. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of an electrophilic carbon center and paving the way for further molecular elaborations.
The oxidation of this compound leads to the formation of 7-bromo-3-oxo-2-naphthoic acid. This reaction typically employs strong oxidizing agents. Research has indicated the utility of reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) for this purpose. The choice of oxidant and reaction conditions is crucial to ensure selective oxidation of the hydroxyl group without affecting the carboxylic acid moiety or the aromatic ring system.
| Starting Material | Reaction Type | Reagents | Product |
| This compound | Oxidation | Potassium permanganate or Chromium trioxide | 7-bromo-3-oxo-2-naphthoic acid |
Transformations Involving the Bromine Substituent
The bromine atom at the 7-position of the naphthoic acid core is a versatile functional group that serves as a handle for a variety of synthetic transformations. Its presence allows for the strategic introduction of diverse substituents and the construction of more complex molecular architectures through reactions such as nucleophilic substitution and transition metal-catalyzed cross-coupling.
Nucleophilic Substitution Reactions
The bromine atom on the aromatic ring of this compound can be displaced by various nucleophiles. In these nucleophilic aromatic substitution (SNAr) reactions, the bromine atom acts as a leaving group, allowing for the formation of a new bond between the naphthalene core and the incoming nucleophile.
Commonly, these reactions are facilitated by the use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in the presence of the desired nucleophile. This approach enables the synthesis of a range of derivatives where the bromine is replaced by other functional groups, thereby modulating the electronic and steric properties of the parent molecule. The specific products formed are dependent on the nature of the nucleophile employed.
Transition Metal-Catalyzed Coupling Reactions
The carbon-bromine bond in this compound is a key reactive site for transition metal-catalyzed cross-coupling reactions. These powerful synthetic methods, which are central to modern organic chemistry, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have been extensively developed for aryl halides.
The Heck reaction is a palladium-catalyzed process that forms a new carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.org This methodology can be applied to this compound to introduce a vinyl group, leading to the formation of substituted styrenyl-naphthoic acid derivatives. The reaction typically involves a palladium(0) catalyst, a base, and an activated alkene. organic-chemistry.org
The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and stereoselectivity, with the trans isomer being the predominant product. organic-chemistry.org
| Reaction | Catalyst | Coupling Partner | Base | Key Feature |
| Heck Coupling | Palladium(0) complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Activated Alkenes | Amine or inorganic base (e.g., Et₃N, K₂CO₃) | Formation of a C(sp²)-C(sp²) bond with an alkene. organic-chemistry.orgbeilstein-journals.org |
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper complexes, can be utilized to introduce an alkyne moiety onto the 7-position of the this compound scaffold. wikipedia.org Such a transformation is valuable for the synthesis of arylalkynes, which are important precursors in medicinal chemistry and materials science. libretexts.org
The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine (e.g., diethylamine (B46881) or triethylamine), which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira reaction has seen broad application in the synthesis of complex natural products and pharmaceuticals due to its reliability and functional group tolerance. libretexts.org
| Reaction | Catalyst System | Coupling Partner | Base | Key Feature |
| Sonogashira Coupling | Palladium(0) complex and a Copper(I) salt (e.g., CuI) | Terminal Alkynes | Amine base (e.g., Et₃N, Et₂NH) | Introduction of an alkyne functionality (C(sp²)-C(sp) bond formation). wikipedia.orglibretexts.org |
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.orgorganic-chemistry.org This reaction is one of the most versatile and widely used methods for constructing biaryl systems and other carbon-carbon bonds. For this compound, the Suzuki-Miyaura coupling represents a powerful strategy for introducing a wide array of aryl, heteroaryl, or alkyl groups at the 7-position. nih.govnih.gov
The reaction proceeds in the presence of a palladium catalyst and a base, with the base being essential for the activation of the organoboron species. organic-chemistry.org The mild reaction conditions, commercial availability of a vast number of boronic acids, and the low toxicity of the boron-containing byproducts contribute to the broad utility of this reaction in diverse synthetic applications. organic-chemistry.orgnih.gov
| Reaction | Catalyst | Coupling Partner | Base | Key Feature |
| Suzuki-Miyaura Coupling | Palladium(0) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Organoboron compounds (e.g., boronic acids, boronic esters) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃, Ba(OH)₂) | Formation of C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds with high functional group tolerance. libretexts.orgnih.govresearchgate.net |
Synthesis of Complex Analogues and Scaffolds
The strategic placement of functional groups on the this compound scaffold makes it an exceptionally valuable building block for the synthesis of diverse and complex organic molecules. nih.gov The interplay between the electron-withdrawing carboxylic acid and the electron-donating hydroxyl group, combined with the synthetically versatile bromine atom, allows for a wide range of chemical manipulations.
Naphthoquinone Derivatives Synthesis
The synthesis of naphthoquinone derivatives from this compound is a key transformation that opens access to a class of compounds known for their biological activities, including anticancer properties. uni.lu The core of this transformation involves the oxidation of the 3-hydroxy group to a carbonyl group, which, in conjunction with the existing C2-carboxyl group, can lead to the formation of a quinone structure on the naphthalene ring. nih.gov
While various oxidizing agents can be employed, reagents known for the specific oxidation of phenols to quinones are particularly effective. Fremy's salt (potassium nitrosodisulfonate) is a classic example of a reagent used for the clean and specific conversion of phenols and hydroxy-quinolines into their corresponding quinones. researchgate.net The reaction proceeds via a radical mechanism, where the phenolic hydroxyl group is oxidized to a carbonyl, yielding the desired naphthoquinone framework. The presence of the bromine atom at the 7-position can influence the reactivity and electronic properties of the resulting quinone, potentially leading to derivatives with unique biological profiles.
Halogenated Naphthoic Hydrazide Derivatives
The carboxylic acid moiety of this compound provides a direct handle for the synthesis of halogenated naphthoic hydrazide derivatives. These compounds are of interest as they can serve as precursors for a variety of heterocyclic systems and as potential chemosensors. rsc.org
The synthesis typically begins with the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or a methyl ester. For instance, treatment of this compound with a chlorinating agent like thionyl chloride would yield 7-bromo-3-hydroxy-2-naphthoyl chloride. chemsynthesis.com This activated intermediate can then readily react with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) to form the corresponding 7-bromo-3-hydroxy-2-naphthoic hydrazide.
Once formed, this halogenated hydrazide is a versatile building block. For example, it can undergo condensation reactions with various aldehydes and ketones to produce a wide array of N-acylhydrazones. These hydrazones, incorporating the brominated naphthol core, are investigated for their unique chemical and photophysical properties. rsc.orggoogle.com
Precursors for Bedaquiline Analogs
One of the most significant applications of this compound is its role as a key precursor in the synthesis of analogues of Bedaquiline, a diarylquinoline drug used for the treatment of multi-drug-resistant tuberculosis. nih.govnih.gov The naphthalene moiety of these analogs originates from this specific starting material.
A documented synthetic route highlights the importance of this compound. The synthesis begins with the protection of the hydroxyl group via methylation using dimethyl sulfate (B86663) to yield methyl 7-bromo-3-methoxy-2-naphthoate. This step is crucial to prevent unwanted side reactions in subsequent steps. The ester is then reduced to the corresponding alcohol, 7-bromo-3-methoxynaphthalen-2-yl)methanol, using a powerful reducing agent like lithium aluminium hydride (LiAlH₄). nih.gov
Following the reduction, the alcohol is oxidized to the aldehyde, 7-bromo-3-methoxynaphthalene-2-carbaldehyde, using a mild oxidizing agent such as the Dess-Martin periodinane (DMP). This aldehyde is a critical intermediate that can be further elaborated through various coupling and condensation reactions to construct the full diarylquinoline structure of Bedaquiline analogues. nih.gov This multi-step conversion of this compound into a key naphthaldehyde intermediate demonstrates its strategic importance in the synthesis of these complex and vital pharmaceutical agents.
Mechanistic Investigations of Chemical Reactions Involving 7 Bromo 3 Hydroxy 2 Naphthoic Acid
Elucidation of Reaction Pathways and Intermediates
Investigations into the chemical reactions of the closely related 3-hydroxy-2-naphthoic acid provide a framework for understanding potential pathways for its 7-bromo derivative. One such studied reaction is the synthesis of anilides. The reaction of 3-hydroxy-2-naphthoic acid with aniline, catalyzed by phosphorus(III) compounds, proceeds through a series of sequential and parallel reactions. ucj.org.ua Besides the primary product, 3-hydroxy-2-naphthoic acid anilide, byproducts such as 3-aniline-2-naphthoic acid and its anilide can also be formed. ucj.org.ua
In the realm of photochemistry, the most prominent reaction pathway for 3-hydroxy-2-naphthoic acid is the Excited State Intramolecular Proton Transfer (ESIPT). Upon absorption of light, the molecule is promoted to an excited electronic state. In this state, a proton is transferred from the hydroxyl group to the carbonyl oxygen of the carboxylic acid group. This creates an excited-state tautomer, which is a distinct chemical intermediate. ias.ac.innih.gov This process is exceptionally fast, often occurring on a subpicosecond timescale. nih.gov The existence of this pathway is confirmed by both experimental and theoretical studies, which identify two minima on the potential energy surface of the first excited singlet state, corresponding to the original (primary) form and the proton-transferred (tautomeric) form. ias.ac.in
Factors Influencing Reaction Selectivity and Efficiency
Several factors have been shown to influence the selectivity and efficiency of reactions involving the 3-hydroxy-2-naphthoic acid scaffold.
For Synthetic Transformations: In the synthesis of 3-hydroxy-2-naphthoic acid anilide, temperature and the choice of solvent are critical.
Temperature: The reaction rate increases with temperature up to a certain point. For instance, in the synthesis of the anilide, temperatures below 146°C result in a slow reaction rate, while temperatures above 156°C lead to a significant increase in impurities and a lower yield of the desired product. ucj.org.ua The activation energy for this reaction has been calculated to be 66.2 kJ/mol. ucj.org.ua
Solvent: The choice of solvent is crucial for maximizing product yield. Solvents like ortho-xylene and ortho-chlorotoluene, with boiling points between 146°C and 156°C, have been found to be most effective, yielding up to 98% of the target anilide. ucj.org.ua The polarity of the solvent also plays a role; adding a more polar solvent like nitrobenzene (B124822) to ortho-xylene can increase the product yield, possibly by favoring the monomeric forms of the reactants and catalyst. ucj.org.ua
For Photochemical Reactions (ESIPT): The efficiency of the ESIPT process in 3-hydroxy-2-naphthoic acid is highly sensitive to environmental conditions.
Solvent and Concentration: The observation of the large Stokes-shifted fluorescence, which is the signature of ESIPT, depends on the solvent and the concentration of the acid. ias.ac.in
pH: The pH of the solution significantly alters the spectral characteristics. In highly acidic solutions (e.g., concentrated H2SO4), the molecule is protonated and only normal fluorescence is observed. ias.ac.in In basic solutions (e.g., 0.1 M KOH), the molecule is deprotonated, and again, only a single emission band is seen, which is blue-shifted compared to the neutral species. ias.ac.in
Temperature: Temperature can influence the equilibrium between different emitting species. ias.ac.in Studies have shown that proton transfer is favored at higher temperatures. ias.ac.in
Excitation Wavelength: The intensity of the emission bands corresponding to the primary and tautomeric forms can change with the excitation wavelength, indicating the presence of different ground-state conformations or species. ias.ac.in
Exploration of Proton Transfer Mechanisms in Related Naphthoic Acid Systems (e.g., Excited State Intramolecular Proton Transfer)
The study of proton transfer in naphthoic acid systems, particularly the excited-state intramolecular proton transfer (ESIPT) in 3-hydroxy-2-naphthoic acid, serves as an excellent model for understanding these fundamental processes. ias.ac.inaip.orgaip.org ESIPT is a photo-induced reaction where a proton moves from a proton-donating group (the hydroxyl group) to a proton-accepting group (the carbonyl oxygen) within the same molecule. ias.ac.innih.gov
Upon photoexcitation, 3-hydroxy-2-naphthoic acid exhibits dual fluorescence: a normal, structured emission band at a shorter wavelength and a very broad, large Stokes-shifted emission band at a longer wavelength. ias.ac.in This dual emission is a key characteristic of ESIPT. The shorter wavelength band is attributed to the locally excited primary form (P), while the longer wavelength band is assigned to the fluorescence from the excited-state tautomer (T) formed via ESIPT. ias.ac.in
The mechanism involves the following steps:
Excitation: The molecule absorbs a photon, transitioning from its ground state (S₀) to the first excited singlet state (S₁). This triggers an intramolecular charge transfer. acs.org
Proton Transfer: In the S₁ state, the acidity of the hydroxyl group and the basicity of the carbonyl group increase, facilitating a rapid, often barrierless, transfer of the proton along a pre-existing intramolecular hydrogen bond. ias.ac.innih.gov
Emission/Relaxation: The excited tautomer (T*) can then relax to its ground state (T) by emitting a photon (the Stokes-shifted fluorescence), or it can undergo non-radiative decay. The ground-state tautomer (T) is generally unstable and rapidly reverts to the more stable primary form (P).
Studies using fluorescence lifetime techniques have revealed that the presence of bases can promote this proton transfer through both static and dynamic mechanisms. aip.orgaip.org Theoretical calculations support the experimental findings, predicting a double-well potential in the first excited state, which allows for the existence of both the primary and tautomeric forms, thus explaining the dual emission. ias.ac.in
Data Tables
Table 1: Spectral Properties of 3-Hydroxy-2-naphthoic Acid in Various Media This table summarizes the absorption and emission maxima of 3-hydroxy-2-naphthoic acid under different conditions, illustrating the effect of the environment on its photophysical properties. Data sourced from Mishra et al. (2001). ias.ac.in
| Medium | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Emitting Species/Notes |
| Acidic Ethanol | - | ~420, ~530 | V band and R band observed. |
| Basic (0.1 M KOH) Ethanol | 354 | 515 | G band, deprotonated form. |
| Aqueous Solution | 354.5 | 515 | G band only. |
| Concentrated H₂SO₄ | 395.6 | 520 | Protonated form (cation), normal emission. |
| 6N KOH | 356 | 431.5 | Doubly deprotonated form (dianion), normal emission. |
Note: V band corresponds to normal fluorescence, R band to the ESIPT tautomer, and G band to the anion.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 7-Bromo-3-hydroxy-2-naphthoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its intricate aromatic structure.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides precise information about the electronic environment of each proton. In a typical analysis using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the spectrum displays distinct signals for each of the aromatic protons. mdpi.com
The protons on the naphthalene (B1677914) ring system appear in the aromatic region, generally between δ 7.0 and 8.6 ppm. A research study reported the following assignments for the aromatic protons: a singlet at 7.37 ppm, a doublet of doublets at 7.64 ppm (J = 9.0, 2.0 Hz), a doublet at 7.76 ppm (J = 9.0 Hz), a doublet at 8.28 ppm (J = 2.0 Hz), and a singlet at 8.54 ppm. mdpi.com The deshielding effect of the bromine atom is evident, causing a downfield shift for the adjacent protons. The acidic protons of the hydroxyl and carboxylic acid groups typically appear as broad singlets and can exchange with deuterium (B1214612) in the solvent, leading to their attenuation or disappearance.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.54 | Singlet (s) | - | Aromatic H |
| 8.28 | Doublet (d) | 2.0 | Aromatic H |
| 7.76 | Doublet (d) | 9.0 | Aromatic H |
| 7.64 | Doublet of Doublets (dd) | 9.0, 2.0 | Aromatic H |
| 7.37 | Singlet (s) | - | Aromatic H |
| 3.37 | Broad Singlet (br. s) | - | OH, COOH protons |
Data obtained in DMSO-d₆ at 400 MHz. mdpi.com
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, including quaternary carbons. The spectrum for this compound is expected to show 11 distinct signals corresponding to the 11 carbon atoms in its structure.
The carbonyl carbon of the carboxylic acid group is characteristically found in the most downfield region of the spectrum, typically between 165-180 ppm. The carbons of the naphthalene ring appear in the aromatic region (approximately 110-150 ppm). The carbon atom attached to the bromine (C-7) and the one attached to the hydroxyl group (C-3) can be identified by their specific chemical shifts, which are influenced by the electronegativity of these substituents. While detailed experimental data for ¹³C NMR is not widely published, the spectral data is available from commercial sources. nih.gov
Infrared (IR) Spectroscopy for Functional Group Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.
A key feature is a broad absorption band for the hydroxyl (-OH) group of the carboxylic acid, which typically appears in the region of 2500-3300 cm⁻¹. The hydroxyl group of the phenol (B47542) also contributes to absorption in this area, often seen as a sharp to broad peak around 3200 cm⁻¹. The presence of the carbonyl (C=O) group from the carboxylic acid is confirmed by a strong, sharp absorption peak typically located between 1680-1710 cm⁻¹ for aromatic acids. Additional bands corresponding to C=C stretching in the aromatic ring are observed in the 1450-1600 cm⁻¹ region, and the C-Br stretch appears at lower wavenumbers.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description | Functional Group |
| ~3200 | Broad O-H stretch | Phenolic Hydroxyl (-OH) |
| 2500-3300 | Very broad O-H stretch | Carboxylic Acid (-OH) |
| ~1700 | Strong C=O stretch | Carboxylic Acid (C=O) |
| 1450-1600 | C=C stretching vibrations | Aromatic Ring |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for profiling any potential impurities. Commercial suppliers routinely use HPLC to guarantee a purity of ≥98.0%. mdpi.com
A common method involves reverse-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a typical mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to ensure the carboxylic acid remains protonated for better peak shape. The compound is detected using a UV detector, as the naphthalene ring system is strongly chromophoric. This technique allows for the separation of the main compound from starting materials, by-products, or degradation products, enabling accurate quantification of its purity.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₁H₇BrO₃), the theoretical monoisotopic mass is 265.95786 Da. nih.gov
Experimental HRMS analysis, often using electrospray ionization (ESI), can confirm this with high precision. In one study, the mass of the deprotonated molecule ([M-H]⁻) was measured to be 264.9502, which is in excellent agreement with the calculated value of 264.9500 for the C₁₁H₆BrO₃⁻ ion. mdpi.com This level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.
Computational Chemistry and Theoretical Studies on 7 Bromo 3 Hydroxy 2 Naphthoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties that govern molecular stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govmdpi.com DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. mdpi.com For molecules like 7-Bromo-3-hydroxy-2-naphthoic acid, DFT can be employed to calculate a variety of properties that describe its electronic environment.
Studies on related compounds, such as 6-bromo-2-naphthoic acid, have utilized DFT methods like B3LYP with basis sets such as 6-311+G** to evaluate fundamental vibrational frequencies and intensities of vibrational bands. researchgate.net This approach allows for the interpretation of experimental infrared and Raman spectra by correlating them with simulated spectra. researchgate.net Such calculations provide a detailed understanding of the molecule's geometry and the nature of its chemical bonds. researchgate.net The optimized geometric parameters, including bond lengths and angles, derived from DFT calculations often show good agreement with experimental data from techniques like X-ray diffraction.
Key electronic properties that can be determined for this compound using DFT include:
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules and its sites of reactivity.
Atomic Charges: Calculation of atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) provides insight into the local electronic environment around each atom in the molecule.
These theoretical indices help in understanding the reactivity and stability of the molecule, guiding its potential applications in various chemical reactions.
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. A key technique in computational chemistry for this purpose is Potential Energy Surface (PES) mapping.
For a molecule like this compound, which has rotatable bonds (e.g., around the carboxylic acid and hydroxyl groups), several conformations may exist. A PES scan can be performed by systematically changing a specific dihedral angle and calculating the energy at each step while allowing the rest of the molecule to relax. researchgate.net
A study on the related compound 1-hydroxy-2-naphthoic acid demonstrated this process. researchgate.net By rotating the C7-C8-O4-H5 dihedral angle in 10° increments, researchers mapped the potential energy surface to find the most stable conformation, which corresponded to the minimum energy on the PES. researchgate.net This type of analysis reveals the most probable shapes the molecule will adopt and the energy required to transition between different conformations.
| Parameter | Description | Application to this compound |
| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a chemical bond. | Key dihedral angles would be associated with the C-O bond of the hydroxyl group and the C-C bond of the carboxylic acid group. |
| Potential Energy Surface (PES) | A mathematical surface that represents the energy of a molecule as a function of its geometry. | Mapping the PES by rotating key bonds helps identify the lowest energy (most stable) conformers. |
| Energy Minima | Points on the PES corresponding to stable conformations of the molecule. | These represent the most likely shapes of the molecule. |
| Transition States | Points on the PES corresponding to the highest energy along a reaction or conformational change pathway. | The energy of the transition state determines the activation energy for converting between conformers. |
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein (receptor). nih.govfrontiersin.org These methods are fundamental in drug discovery and molecular biology. ekb.egnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. frontiersin.org MD simulations then provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions. nih.gov
To understand the potential biological activity of this compound, docking and MD simulations can be used to explore its interactions with specific protein targets. For instance, related naphthoic acid derivatives have been shown to interact with the Aryl Hydrocarbon Receptor (AhR). nih.gov A computational analysis of 1,4-dihydroxy-2-naphthoic acid showed that it shares similar interactions within the AhR binding pocket as known ligands. nih.gov
The simulation process to understand the binding mode typically involves these steps:
Preparation: Obtaining the 3D structures of the ligand (this compound) and the target receptor.
Docking: Placing the ligand into the receptor's active site to predict the most stable binding pose. The output is typically a binding affinity score (e.g., in kcal/mol).
Molecular Dynamics Simulation: Taking the best-docked complex as a starting point, an MD simulation is run for a specific duration (e.g., nanoseconds to microseconds). This simulates the movement of atoms and the solvent over time. nih.gov
Analysis: The MD trajectory is analyzed to assess the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD). The specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex are identified and quantified. nih.gov
| Interaction Type | Description | Potential Role in Binding |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The hydroxyl and carboxylic acid groups of the compound are prime candidates for forming strong hydrogen bonds with receptor residues. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The naphthalene (B1677914) ring system can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. |
| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic naphthalene core can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor. |
| Halogen Bonds | A noncovalent interaction between a halogen atom (bromine, in this case) and a nucleophilic site. | The bromine atom can act as a Lewis acid and interact with electron-rich atoms like oxygen or nitrogen in the receptor. |
Theoretical Investigations of Photophysical Properties
Theoretical methods are essential for understanding the interaction of molecules with light, including processes like absorption, fluorescence, and phosphorescence. These investigations model the behavior of molecules in their electronically excited states.
The photophysical properties of this compound are expected to be influenced by its core structure, which is similar to 3-hydroxy-2-naphthoic acid (3HNA). Experimental and theoretical studies on 3HNA have revealed interesting photophysical behavior, including a large Stokes-shifted emission. researchgate.net This phenomenon is often attributed to an ultrafast process known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov
In the ESIPT process, upon photoexcitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen of the carboxylic acid group, forming a transient tautomer. This tautomer has a different electronic structure and relaxes to a lower energy excited state before emitting a photon to return to the ground state. This process results in fluorescence at a significantly longer wavelength (lower energy) than the absorption, leading to a large Stokes shift.
Theoretical modeling of this process involves several steps: nih.gov
Ground-State Optimization: The geometry of the normal form of the molecule is optimized using methods like DFT.
Excited-State Calculations: Time-Dependent DFT (TD-DFT) is commonly used to calculate the vertical excitation energies, which correspond to light absorption.
Excited-State PES Mapping: The potential energy surface of the excited state is mapped along the proton transfer coordinate to identify the energy barrier for the ESIPT process.
Tautomer Optimization: The geometry of the excited-state proton-transferred tautomer is optimized.
Fluorescence Energy Calculation: The energy of the emitted photon (fluorescence) is calculated from the energy difference between the relaxed excited state of the tautomer and its corresponding ground state.
These calculations can predict the absorption and emission spectra, the magnitude of the Stokes shift, and the timescale of the proton transfer, providing a detailed picture of the luminescence mechanism.
| Property | Theoretical Method | Information Gained |
| Absorption Wavelength (λ_abs) | TD-DFT | Predicts the wavelength of light the molecule absorbs to reach an excited state. |
| Emission Wavelength (λ_em) | TD-DFT | Predicts the wavelength of light emitted when the molecule returns to the ground state. |
| Stokes Shift | Calculated as the difference between absorption and emission maxima. | A large Stokes shift is a key indicator of significant structural rearrangement in the excited state, such as ESIPT. |
| Excited-State Barrier | PES Scan on the excited state | Determines the feasibility and rate of the ESIPT process. A low barrier indicates an ultrafast transfer. |
Computational Analysis of Excited State Intramolecular Proton Transfer (ESIPT)
In principle, computational chemistry provides powerful tools to elucidate the intricacies of ESIPT. Such studies typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), to model the molecule in both its ground and excited electronic states. These calculations can map out the potential energy surfaces along the proton transfer coordinate, identifying the energy barriers for the process in both the ground and excited states. This allows for a determination of whether the ESIPT process is thermodynamically and kinetically favorable upon photoexcitation.
Furthermore, computational analyses can provide detailed insights into the changes in molecular geometry, electron density distribution, and vibrational frequencies that accompany the proton transfer. For instance, a significant charge redistribution in the excited state is a hallmark of molecules undergoing ESIPT, leading to an increase in the acidity of the proton-donating group (the hydroxyl group) and the basicity of the proton-accepting group (the carbonyl oxygen of the carboxylic acid). Theoretical calculations can quantify these changes, offering a deeper understanding of the driving forces behind the intramolecular proton transfer.
While direct computational data for this compound is not available, studies on analogous molecules, such as 1-hydroxy-2-naphthoic acid and 4-nitro-1-hydroxy-2-naphthoic acid, have demonstrated the utility of these theoretical approaches. For example, in the case of 1-hydroxy-2-naphthoic acid, computational studies have explored the potential for ESIPT in its various ionic forms, predicting the likelihood of the process based on the calculated potential energy profiles. Similarly, for the nitro-substituted analogue, theoretical calculations have been instrumental in explaining the experimentally observed ESIPT by analyzing the calculated excited-state potential energy surfaces, charge densities, and dipole moments.
The presence of a bromine atom at the 7-position of the naphthoic acid backbone would be expected to influence the electronic properties of the molecule through inductive and resonance effects. A computational study would be invaluable in predicting how these electronic perturbations affect the energetics and dynamics of the ESIPT process. Such an investigation would typically involve the calculation of key parameters for both the enol and the proton-transferred keto tautomer in the excited state.
Table 1: Hypothetical Parameters for Computational ESIPT Analysis of this compound
| Parameter | Enol Tautomer (Excited State) | Keto Tautomer (Excited State) |
| Relative Energy (kcal/mol) | Data not available | Data not available |
| O-H Bond Length (Å) | Data not available | Data not available |
| C=O Bond Length (Å) | Data not available | Data not available |
| Dipole Moment (Debye) | Data not available | Data not available |
| NPA Charge on Hydroxyl H | Data not available | Data not available |
| NPA Charge on Carbonyl O | Data not available | Data not available |
Table 2: Hypothetical Calculated Spectroscopic Properties for this compound Tautomers
| Tautomer | Absorption Wavelength (nm) | Emission Wavelength (nm) |
| Enol | Data not available | Data not available |
| Keto | Data not available | Data not available |
Without dedicated computational studies on this compound, a detailed and data-driven analysis of its ESIPT characteristics remains speculative. Future theoretical work is necessary to elucidate the specific photophysical behavior of this compound and to ascertain the electronic influence of the bromine substituent on the intramolecular proton transfer process.
Applications in Medicinal Chemistry and Biological Sciences
Development of N-Methyl-D-Aspartate Receptor (NMDAR) Modulators
The N-Methyl-D-Aspartate Receptor (NMDAR) is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, which is fundamental for learning and memory. nih.gov Dysfunction of NMDARs is implicated in a range of neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain. nih.govresearchgate.net Consequently, the development of molecules that can modulate NMDAR activity is a major focus of medicinal chemistry. nih.gov Derivatives of 2-naphthoic acid, for which 7-bromo-3-hydroxy-2-naphthoic acid is a key starting material, have been identified as a novel class of allosteric modulators of NMDARs. nih.govnih.gov
Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the agonist binding site, enhancing the receptor's response to the agonist. For conditions associated with NMDAR hypofunction, such as schizophrenia, PAMs offer a promising therapeutic strategy by augmenting receptor activity to restore normal function without causing the widespread, non-specific activation and potential excitotoxicity that might arise from a direct agonist. nih.gov Research into the 2-naphthoic acid scaffold has led to the identification of derivatives that act as NMDAR PAMs, with some compounds showing selectivity between different GluN2 subunits. researchgate.net
In contrast to PAMs, negative allosteric modulators (NAMs) reduce the activity of the NMDAR. This can be beneficial in conditions characterized by receptor over-activation. nih.gov Structure-activity relationship (SAR) studies on 2-naphthoic acid derivatives have shown that specific substitutions can confer inhibitory activity. researchgate.netnih.gov Notably, the addition of a 3-hydroxy group to the 2-naphthoic acid core was found to increase inhibitory activity, particularly at NMDARs containing GluN1/GluN2C and GluN1/GluN2D subunits. researchgate.netnih.gov This subunit selectivity is a highly desirable feature in drug development, as it allows for more targeted intervention with potentially fewer side effects. nih.gov
Systematic investigation into the structure-activity relationships of 2-naphthoic acid derivatives has provided critical insights for designing more potent and selective NMDAR modulators. nih.govnih.gov These studies have explored how modifications to various parts of the molecule—the bromine and hydroxyl groups, and the naphthalene (B1677914) core—influence its interaction with the receptor. nih.gov
The functional groups on the this compound scaffold are crucial for its biological activity.
Hydroxyl Group: The presence of a hydroxyl group at the 3-position significantly increases the inhibitory potency of 2-naphthoic acid derivatives at GluN1/GluN2C and GluN1/GluN2D receptors. nih.gov This suggests the hydroxyl group may form a hydrogen bond with an acceptor site that is present or optimally positioned in the GluN2C and GluN2D subunits. nih.gov
Bromine Substitution: Halogen substitutions, including bromine, have been shown to generally increase the antagonist potency at all NMDAR subtypes in a generally additive manner. nih.gov The electron-withdrawing nature of the bromine atom can influence the electronic properties of the aromatic system and its binding affinity.
Carboxylic Acid Group: The carboxylic acid group was found to be essential for activity. Its removal from a potent analogue resulted in the complete elimination of its NMDAR inhibitory activity. nih.govnih.gov
| Functional Group | Position | Observed Effect | Reference |
|---|---|---|---|
| 3-Hydroxy | 3 | Increased inhibitory activity at GluN2C and GluN2D subtypes. | nih.gov |
| Halogen (e.g., Bromo) | 1 and 6 | Generally increased antagonist potency at all subtypes. | nih.gov |
| Carboxylic Acid | 2 | Essential for inhibitory activity. | nih.govnih.gov |
Modifications to the naphthalene core itself have also been explored to optimize activity. Adding further substitutions, such as a phenyl group at the 6-position of the naphthalene ring, can lead to potent inhibitors. nih.gov For instance, the compound UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) was identified as a potent, non-selective inhibitor with an IC₅₀ of approximately 2 µM at each of the NMDAR subtypes. researchgate.netnih.gov Interestingly, derivatives with a 6-phenyl substitution were found to be unable to fully inhibit GluN1/GluN2A, GluN1/GluN2B, and GluN1/GluN2C responses, exhibiting only partial antagonism. researchgate.netnih.gov Such partial inhibitors could be therapeutically advantageous by reducing excessive NMDAR signaling without causing a complete blockade, which might mitigate adverse effects. nih.gov
| Compound | Structure Description | Activity Profile | Reference |
|---|---|---|---|
| 2-Naphthoic Acid | Base scaffold | Low activity at GluN2A, lower at other subtypes. | nih.gov |
| 3-Hydroxy-2-naphthoic acid | Addition of 3-OH group | Increased inhibitory activity at GluN2C/D. | nih.gov |
| UBP618 | 1-bromo, 2-hydroxy, 6-phenyl substituted 3-naphthoic acid | Potent, non-selective inhibitor (IC₅₀ ~2 µM). | nih.gov |
| 6-Phenyl substituted derivatives | General class | Partial inhibition at GluN2A/B/C subtypes. | researchgate.netnih.gov |
The development of NMDAR modulators derived from the 2-naphthoic acid scaffold, for which this compound is a key precursor, holds significant therapeutic promise. The ability to fine-tune NMDAR activity, either by enhancing it with PAMs or dampening it with NAMs, offers potential treatments for a variety of severe neurological and psychiatric conditions. researchgate.net
Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, modulating NMDARs could help address cognitive deficits and other neuronal dysfunctions. nih.gov
Schizophrenia: NMDAR hypofunction is a leading hypothesis for the pathophysiology of schizophrenia. PAMs that can restore normal receptor function represent a targeted therapeutic approach. nih.govnih.gov
Neuropathic Pain: Over-activation of NMDARs is a key mechanism in the development and maintenance of chronic and neuropathic pain. researchgate.net NAMs, particularly those that exhibit partial inhibition, could reduce this pathological signaling without completely blocking essential physiological functions, potentially leading to safer analgesics. researchgate.net
The discovery of discrete structure-activity relationships for these allosteric modulators facilitates the ongoing development of improved therapeutic agents for these challenging disorders. nih.gov
Structure-Activity Relationship (SAR) Studies for NMDAR Ligands
Antimicrobial Agent Development
This compound and its related derivatives have shown promise in the development of new antimicrobial agents. Research into naphthoic acid derivatives has highlighted their potential antibacterial and antifungal activities, which are critical in the effort to combat resistant pathogens.
Derivatives of naphthoic acid have been evaluated for their antimicrobial efficacy against a range of bacteria. Studies have demonstrated that certain derivatives exhibit significant inhibitory effects on bacterial growth, suggesting potential applications in the development of new antibiotics.
In one area of research, facial amphiphilic bicyclic naphthoic acid derivatives were incorporated into polymers. nih.gov These quaternary ammonium-charged (QAC) polymers displayed potent antibacterial activity against several multi-drug resistant Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov Furthermore, these polymers were capable of eradicating established biofilms and were also effective against metabolically inactive dormant cells. nih.gov Another study synthesized various derivatives containing a 3-hydroxy-2-naphthoyl moiety, with the bromo derivative, in particular, showing noteworthy high activity when compared to reference drugs. researchgate.net
Research indicates that derivatives of naphthoic acids also possess antifungal properties. This activity is significant for its potential to address infections caused by resistant fungal strains. While specific data on this compound's antifungal spectrum is an area of ongoing investigation, related salicylanilide (B1680751) derivatives have been tested against fungi such as Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, showing minimum inhibitory concentration (MIC) values ranging from 0.3 to 5.0 mg/mL. nih.gov
Enzyme Inhibition Studies
The structure of this compound makes it a candidate for enzyme inhibition studies, a key strategy in drug discovery. It has been specifically investigated for its effects on Malic Enzyme 2 and its potential relevance in the context of Protein Tyrosine Phosphatase inhibition.
Human mitochondrial NAD(P)+-dependent malic enzyme (ME2) is a metabolic enzyme that has been identified as a potential target in cancer and epilepsy. nih.gov this compound has been studied as an inhibitor of ME2. Research has shown that it inhibits ME2 with a half-maximal inhibitory concentration (IC50) value of 307.8 µM. nih.gov
Comparative studies with other naphthoic acid derivatives reveal important structure-activity relationships. For instance, 3,7-dihydroxy-2-naphthoic acid is a more potent inhibitor with an IC50 value of 37.6 µM. nih.gov This suggests that a hydroxyl group at the 7-position confers greater inhibitory activity than a bromine atom at the same position. nih.gov The bis-hydroxy analog is believed to exhibit stronger inhibition due to enhanced hydrogen bonding within the enzyme's active site. The presence of bromine at position 7 was found to reduce the inhibitory activity by approximately 250-fold compared to certain 3,5-dihydroxy derivatives, indicating potential steric or electronic interference from the bromine atom.
| Compound | ME2 Inhibition (IC50) | Reference |
|---|---|---|
| This compound | 307.8 µM | nih.gov |
| 3,7-Dihydroxy-2-naphthoic acid | 37.6 µM | nih.gov |
Protein tyrosine phosphatases (PTPs) are a class of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases. nih.gov As such, PTPs are considered important therapeutic targets. nih.gov While direct inhibition studies on this compound are not extensively detailed, research on structurally related compounds provides insight into potential activity and structure-activity relationships (SAR).
Studies on illudalic acid analogs as inhibitors of PTPRD, a receptor-type protein tyrosine phosphatase, have highlighted the significance of substitutions at the 7-position of related ring structures. nih.gov This work, which aimed to develop potent and selective PTP inhibitors, found that various 7-position substituted compounds displayed a range of potencies against members of the "LAR" subfamily of receptor PTPs (PTPRD, PTPRS, and PTPRF). nih.gov This suggests that modifications at the 7-position are a viable strategy for modulating the inhibitory activity and selectivity of this class of compounds, providing a rationale for investigating brominated analogs like this compound in this context.
Applications in Materials Science and Chemical Sensing
Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a fertile ground for the application of 7-Bromo-3-hydroxy-2-naphthoic acid. The compound's hydroxyl and carboxylic acid functional groups are prime sites for forming hydrogen bonds, while the naphthalene (B1677914) ring system can engage in π-π stacking interactions. These features make it an attractive component for constructing larger, well-defined supramolecular assemblies.
Integration into Calixnaphthalene Scaffolds
Calixarenes are a class of macrocyclic compounds that form a cup-like shape and are widely used in host-guest chemistry. A specific subset, calixnaphthalenes, incorporates naphthalene units into their framework, creating a larger and more rigid cavity suitable for encapsulating guest molecules.
The hypothetical integration of this compound into a calixnaphthalene scaffold would be driven by the formation of methylene (B1212753) bridges between the naphthalene units, a common strategy in calixarene (B151959) synthesis. The resulting macrocycle would possess a deep, aromatic cavity with the potential for selective binding of guest molecules.
Table 1: Hypothetical Parameters for a Calixnaphthalene Derived from this compound
| Parameter | Hypothetical Value/Characteristic |
| Monomeric Unit | This compound |
| Number of Units | 15 |
| Resulting Macrocycle | Calixnaphthalene derivative |
| Key Functional Groups | Bromo, Hydroxyl, Carboxylic Acid |
| Potential Interactions | Hydrogen bonding, π-π stacking, halogen bonding |
| Potential Applications | Molecular recognition, sensing, catalysis |
Potential in Nonlinear Optical Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, such as frequency conversion and optical switching. The potential of a molecule for NLO applications is often associated with a large molecular hyperpolarizability, which arises from a significant difference between the ground and excited state dipole moments and a high oscillator strength for the transition between these states.
Organic molecules featuring an electron donor-π-bridge-electron acceptor (D-π-A) motif are prime candidates for NLO materials. In this compound, the hydroxyl group can act as an electron donor and the carboxylic acid group as an electron acceptor, with the naphthalene ring serving as the π-bridge. The presence of the bromine atom can further enhance the NLO properties through the heavy-atom effect, which can facilitate intersystem crossing and influence the excited state dynamics.
Theoretical calculations and experimental studies on similar naphthalene derivatives have shown promising second-order and third-order NLO responses. While specific experimental data for this compound's NLO properties are not extensively documented, its structural analogy to known NLO-active chromophores suggests its potential in this area. The incorporation of this molecule into larger, ordered structures, such as polymers or crystals, could lead to materials with significant macroscopic NLO susceptibility.
Table 2: Predicted Nonlinear Optical Characteristics of this compound
| NLO Property | Predicted Characteristic | Rationale |
| Molecular Hyperpolarizability (β) | Potentially significant | D-π-A structure (hydroxyl-naphthalene-carboxyl) |
| Second-Harmonic Generation (SHG) | Possible in non-centrosymmetric arrangements | Requires alignment of molecular dipoles |
| Third-Order NLO Susceptibility (χ(3)) | Potential for enhancement | Contribution from π-electron delocalization and heavy atom effect |
Future Research Directions and Emerging Paradigms
Exploration of Novel Bioactive Analogues through Advanced Derivatization
A primary direction for future research lies in the synthesis and evaluation of novel analogues of 7-Bromo-3-hydroxy-2-naphthoic acid. The parent compound, 3-hydroxy-2-naphthoic acid, is a known precursor to various anilides and azo dyes. wikipedia.org Advanced derivatization of the 7-bromo variant could yield compounds with enhanced or entirely new biological activities.
Key strategies for derivatization would involve chemical modifications at the hydroxyl and carboxylic acid groups. For instance, esterification or amidation of the carboxylic acid moiety can lead to a diverse library of compounds with varying lipophilicity and hydrogen bonding capabilities, which are critical for modulating pharmacokinetic and pharmacodynamic properties. Similarly, the phenolic hydroxyl group can be a target for etherification or esterification to explore structure-activity relationships further.
The bromo substituent also offers a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This would allow for the creation of a wide array of analogues with significantly altered steric and electronic profiles, potentially leading to the discovery of potent and selective bioactive molecules.
Table 1: Potential Classes of this compound Derivatives
| Functional Group Target | Reaction Type | Resulting Analogue Class | Potential Application |
|---|---|---|---|
| Carboxylic Acid | Amidation | Anilides, Amides | Antimicrobial, Anticancer Agents |
| Carboxylic Acid | Esterification | Esters | Prodrugs, Fragrances |
| Hydroxyl Group | Etherification | Ethers | Modified Pharmacokinetics |
| Bromo Group | Suzuki Coupling | Biaryls | Electronic Materials, Ligands |
Deeper Mechanistic Insights into Biological and Catalytic Activities
While the derivatization of this compound holds promise, a fundamental understanding of its intrinsic biological and catalytic activities is crucial. The parent molecule, 3-hydroxy-2-naphthoic acid, engages in azo coupling reactions to produce dyes. wikipedia.org Future research should aim to elucidate the precise mechanisms through which the 7-bromo substituent influences the reactivity and potential bioactivity of the core structure.
Mechanistic studies could involve a combination of experimental and computational approaches. For instance, kinetic studies of reactions involving the hydroxyl or carboxyl groups can provide quantitative data on how the electron-withdrawing nature of the bromine atom affects reaction rates and pathways. Investigating the compound's ability to chelate metal ions could also reveal potential catalytic applications, a property that may be modulated by the electronic influence of the bromine.
On the biological front, screening the compound against various cellular targets, such as enzymes and receptors, could uncover novel therapeutic leads. Should any activity be identified, subsequent mechanistic studies would be essential to understand the mode of action at a molecular level, including identifying binding sites and downstream signaling effects.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules. nih.govnih.gov These computational tools can be powerfully applied to this compound and its potential derivatives to accelerate research and development. crimsonpublishers.com
For material design, AI can predict the physicochemical properties of polymers or other materials incorporating the this compound scaffold. This could facilitate the in-silico design of novel materials with desired characteristics, such as specific optical or electronic properties, before their synthesis in the laboratory.
Table 2: Application of AI/ML in the Study of this compound
| AI/ML Technique | Application Area | Objective | Supporting Evidence |
|---|---|---|---|
| Deep Learning | Drug Discovery | Predict bioactivity and toxicity of novel analogues. | nih.gov |
| QSAR Modeling | Medicinal Chemistry | Establish relationships between chemical structure and biological activity. | nih.gov |
| Virtual Screening | Drug Discovery | Identify potential drug candidates from large virtual libraries. | nih.gov |
Sustainable and Scalable Synthetic Pathways for Industrial Applications
For any promising compound to have a real-world impact, the development of sustainable and scalable synthetic routes is paramount. The traditional synthesis of related compounds, such as 3-hydroxy-2-naphthoic acid, involves the Kolbe–Schmitt reaction, which may use harsh conditions. wikipedia.org Future research must focus on creating greener synthetic pathways for this compound.
This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. researchgate.net For instance, enzymatic bromination or carboxylation could offer a more environmentally friendly alternative to traditional chemical methods. The use of greener solvents, continuous flow chemistry, and energy-efficient processes will also be critical in developing an industrially viable synthesis.
Assessing the sustainability of new synthetic routes using green chemistry metrics, such as the Process Mass Intensity (PMI) and E-Factor, will be essential to ensure that the production of this compound and its derivatives is both economically and environmentally sustainable. researchgate.net The development of one-pot syntheses could also significantly improve efficiency and reduce waste. mdpi.com
Q & A
Q. How can researchers optimize the synthesis of 7-Bromo-3-hydroxy-2-naphthoic acid to achieve high yield and purity?
Methodological Answer:
- Begin with methyl ester protection of the carboxylic acid group using methyl iodide and K₂CO₃ in a polar aprotic solvent (e.g., DMF) to minimize side reactions .
- Protect the 3-hydroxy group via acetylation with acetic anhydride under mild conditions to preserve the bromine substituent .
- Monitor reaction progress via TLC or HPLC, focusing on the disappearance of starting material (Rf ~0.3–0.5 in ethyl acetate/hexane).
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted reagents.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and confirm bromine’s deshielding effect on adjacent carbons .
- IR Spectroscopy : Detect hydroxyl (broad peak ~3200 cm⁻¹) and carboxylic acid (sharp C=O stretch ~1700 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Verify molecular weight (267.08 g/mol) and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Leverage solubility differences: The compound’s low solubility in water (TPSA = 57.5 Ų) but moderate solubility in methanol/chloroform supports recrystallization .
- Use acid-base extraction: Dissolve the crude product in NaOH (aq.), precipitate impurities with HCl, then neutralize to recover the target compound .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during derivatization of this compound?
Methodological Answer:
- Protection/deprotection strategies : Temporarily block the 3-hydroxy group with acetyl or tert-butyldimethylsilyl (TBS) groups to direct reactions (e.g., cross-coupling) to the bromine site .
- Catalytic optimization : For Heck coupling, use Pd(PPh₃)₄ to enhance selectivity for the brominated position over the hydroxyl group .
- Validate regioselectivity via NOE NMR or X-ray crystallography to confirm bond formation at the desired site.
Q. How should contradictions in spectroscopic data for structural confirmation be resolved?
Methodological Answer:
- Cross-validate using 2D NMR techniques (HSQC, HMBC) to assign coupling between aromatic protons and adjacent carbons, resolving ambiguities in substitution patterns .
- Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with computational DFT models to confirm the carboxylic acid’s electronic environment .
- Replicate synthesis under controlled conditions to rule out isomerization or degradation artifacts.
Q. What factors influence the stability of this compound under catalytic coupling conditions?
Methodological Answer:
- Thermal stability : Avoid temperatures >120°C, as decarboxylation may occur. Use microwave-assisted synthesis for controlled heating .
- pH sensitivity : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent deprotonation of the carboxylic acid, which could lead to unwanted side reactions .
- Catalyst compatibility : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to minimize bromine displacement by ligands.
Q. How can competing reactivity between bromine and hydroxyl groups be mitigated in cross-coupling reactions?
Methodological Answer:
- Sequential functionalization : Perform Suzuki-Miyaura coupling first to replace bromine, then oxidize/modify the hydroxyl group in a separate step .
- Steric hindrance : Introduce bulky substituents near the hydroxyl group to suppress its participation in coupling reactions.
- Monitor reaction kinetics via in situ Raman spectroscopy to detect intermediate species and adjust conditions dynamically.
Methodological Notes for Data Interpretation
- Contradictory solubility data : Cross-reference experimental solubility with calculated logP values (estimated ~2.5) and adjust solvent systems (e.g., DMSO for polar intermediates, toluene for non-polar derivatives) .
- Unexpected byproducts : Use LC-MS to identify halogen exchange products (e.g., iodine substitution during Finkelstein reactions) and optimize reaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
